![molecular formula C9H6ClF3N2 B3046138 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1201597-39-8](/img/structure/B3046138.png)
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a trifluoromethyl group and a chloromethyl group in its structure imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with chloromethyl ketones in the presence of a base can lead to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine exhibit promising anticancer properties. The imidazo[1,2-a]pyridine structure is known to interact with various biological targets, including kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth, leading to reduced cell proliferation in cancer cell lines .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Its structural characteristics allow it to penetrate bacterial membranes effectively, making it a candidate for the development of new antibiotics. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Agrochemicals
Pesticide Development
The unique properties of this compound make it suitable for use in agrochemicals as a potential pesticide. Its ability to disrupt biological processes in pests can lead to the development of effective pest control agents. Research is ongoing to evaluate its efficacy against specific agricultural pests .
Material Science
Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing advanced materials. Its trifluoromethyl group is particularly valuable for enhancing the thermal and chemical stability of polymers. By incorporating this compound into polymer matrices, researchers can create materials with tailored properties for specific applications such as coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the chloromethyl and trifluoromethyl groups, resulting in different chemical properties and applications.
2-(Chloromethyl)imidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and biological activity.
7-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the chloromethyl group, leading to different substitution patterns and applications.
Uniqueness
The presence of both chloromethyl and trifluoromethyl groups in 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine imparts unique chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry .
Biological Activity
Overview
2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. The unique functional groups, specifically the chloromethyl and trifluoromethyl substituents, enhance its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial and anticancer activities.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]pyridine derivatives indicates that modifications in the substituents significantly influence their biological properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane permeability and interaction with biological targets. The chloromethyl group is reactive, allowing for further functionalization that can optimize biological activity.
Substituent | Effect on Activity |
---|---|
Trifluoromethyl | Increases lipophilicity and bioavailability |
Chloromethyl | Enables nucleophilic substitution reactions |
Biological Activities
Research has demonstrated that this compound exhibits a variety of biological activities:
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways crucial for cell survival and apoptosis.
Case Studies
Recent research highlights the potential of imidazo[1,2-a]pyridine derivatives in drug development:
- Study on Anticancer Activity : A study investigated various imidazo[1,2-a]pyridine derivatives for their anticancer effects. Compounds were tested against several cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through mechanisms involving DNA fragmentation .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound class, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, thus supporting its potential application in treating infections .
Properties
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-4-7-5-15-2-1-6(9(11,12)13)3-8(15)14-7/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQLGNBGVKYTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194025 | |
Record name | 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201597-39-8 | |
Record name | 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201597-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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